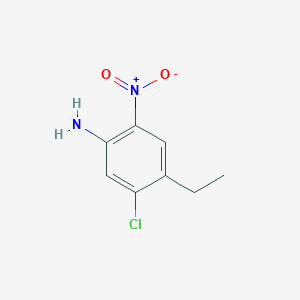

5-Chloro-4-ethyl-2-nitroaniline

Beschreibung

BenchChem offers high-quality 5-Chloro-4-ethyl-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-4-ethyl-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C8H9ClN2O2 |

|---|---|

Molekulargewicht |

200.62 g/mol |

IUPAC-Name |

5-chloro-4-ethyl-2-nitroaniline |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-5-3-8(11(12)13)7(10)4-6(5)9/h3-4H,2,10H2,1H3 |

InChI-Schlüssel |

DRKNDLWAYUJVKB-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC(=C(C=C1Cl)N)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

"5-Chloro-4-ethyl-2-nitroaniline" synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-Chloro-4-ethyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a strategic pathway for the synthesis of 5-Chloro-4-ethyl-2-nitroaniline, a valuable chemical intermediate. The elucidated three-step synthesis is grounded in established chemical principles and analogous procedures for similar substituted anilines.

Introduction and Strategic Overview

5-Chloro-4-ethyl-2-nitroaniline and its structural analogs are important building blocks in the development of pharmaceuticals and agrochemicals.[1] The strategic placement of the chloro, ethyl, and nitro groups on the aniline scaffold allows for a variety of subsequent chemical transformations.

The synthesis pathway detailed in this guide commences with the commercially available starting material, 4-chloro-3-ethylaniline. The core of this strategy involves the protection of the highly reactive amino group, followed by a regioselective nitration, and concluding with deprotection to yield the target compound. This approach is favored for its control over side reactions and potential for high yields.

Visualizing the Synthetic Pathway

The three-step synthesis is illustrated below, proceeding from the starting material through two key intermediates to the final product.

Caption: Three-step synthesis of 5-Chloro-4-ethyl-2-nitroaniline.

Detailed Synthesis Protocol

This section provides a step-by-step methodology for each stage of the synthesis, including the rationale behind the chosen reagents and conditions.

Part 1: Acylation (Protection) of 4-chloro-3-ethylaniline

Principle and Rationale: The amino group of the starting aniline is highly activating, which can lead to uncontrolled oxidation and the formation of multiple nitrated isomers in the subsequent step. To ensure a regioselective nitration, the amino group is reversibly protected as an acetamide. The resulting N-acetyl group is still an ortho-, para-director but is less activating than the amino group, offering better control over the reaction. A similar strategy is employed in the synthesis of 5-chloro-2-nitroaniline from 3-chloroaniline.[2][3]

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 4-chloro-3-ethylaniline in glacial acetic acid.

-

Reflux the mixture for a designated period. A similar procedure for 3-chloroacetanilide involves refluxing for 4 hours.[2]

-

After cooling, add water to precipitate the crude N-(4-chloro-3-ethylphenyl)acetamide.

-

Collect the solid product by filtration.

-

Purify the crude product by recrystallization from a suitable solvent system, such as toluene and cyclohexane, to yield the pure acetanilide.[2]

Materials and Reagents:

| Reagent/Material | Purpose |

| 4-chloro-3-ethylaniline | Starting Material |

| Glacial Acetic Acid | Reagent and Solvent |

| Toluene | Recrystallization Solvent |

| Cyclohexane | Recrystallization Co-solvent |

Part 2: Nitration of N-(4-chloro-3-ethylphenyl)acetamide

Principle and Rationale: This step introduces the nitro group onto the aromatic ring. The nitration is directed to the position ortho to the N-acetyl group and meta to the chloro group. The reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid at a controlled, low temperature to prevent over-nitration and ensure safety. This method is analogous to the nitration of 3-chloroacetanilide.[2]

Experimental Protocol:

-

Prepare a nitrating mixture of glacial acetic acid and concentrated sulfuric acid in a flask, and cool it to approximately 10°C in an ice bath.[2]

-

With continuous stirring, add the N-(4-chloro-3-ethylphenyl)acetamide from the previous step in one portion.

-

Slowly add fuming nitric acid dropwise, ensuring the temperature of the reaction mixture is maintained at a low level.

-

After the addition is complete, pour the reaction mixture over ice to precipitate the nitrated product.

-

Filter the precipitate, which will contain the desired N-(5-chloro-4-ethyl-2-nitrophenyl)acetamide along with other isomers.

-

Collect and dry the solid product.

Materials and Reagents:

| Reagent/Material | Purpose |

| N-(4-chloro-3-ethylphenyl)acetamide | Substrate |

| Glacial Acetic Acid | Solvent |

| Concentrated Sulfuric Acid | Catalyst and Dehydrating Agent |

| Fuming Nitric Acid | Nitrating Agent |

Part 3: Hydrolysis (Deprotection) of N-(5-chloro-4-ethyl-2-nitrophenyl)acetamide

Principle and Rationale: The final step involves the removal of the N-acetyl protecting group to reveal the amino functionality of the target molecule. This is achieved through acid-catalyzed hydrolysis. The reaction mixture is heated to drive the reaction to completion. A similar hydrolysis is performed in the synthesis of 5-chloro-2-nitroaniline using 60% sulfuric acid.[2]

Experimental Protocol:

-

Add the mixture of nitrated isomers from the previous step to an aqueous solution of sulfuric acid (e.g., 60%).[2]

-

Heat the mixture, for instance, at 100°C for one hour, to effect hydrolysis.[2]

-

After the reaction is complete, cool the solution and add it to an excess of water to precipitate the final product, 5-Chloro-4-ethyl-2-nitroaniline, along with its isomers.

-

The desired product can then be separated and purified.

Materials and Reagents:

| Reagent/Material | Purpose |

| N-(5-chloro-4-ethyl-2-nitrophenyl)acetamide mixture | Substrate |

| Sulfuric Acid (aqueous solution) | Catalyst for Hydrolysis |

Purification and Characterization

The final crude product, a mixture of isomers, requires purification. Recrystallization from a suitable solvent, such as ethanol, is a common method.[2] The greater solubility of the desired 5-Chloro-4-ethyl-2-nitroaniline in certain organic solvents might be exploited for separation from its isomers through extraction.[2]

The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and substitution pattern on the aromatic ring.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Melting Point Analysis: To assess the purity of the synthesized compound.

Safety Considerations

-

Corrosive Reagents: Concentrated sulfuric acid and glacial acetic acid are highly corrosive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

Strong Oxidizers: Fuming nitric acid is a strong oxidizing agent and can react violently with organic materials. It should be handled with extreme care in a well-ventilated fume hood.

-

Temperature Control: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions.

Troubleshooting and Optimization

-

Formation of Isomers: The formation of isomeric byproducts during nitration is a common issue. The regioselectivity can be influenced by the choice of solvent and reaction temperature.[4]

-

Over-nitration: To prevent the introduction of multiple nitro groups, a stoichiometric amount of the nitrating agent should be used, and it should be added portion-wise at a low temperature.[4]

-

Reaction Monitoring: The progress of each reaction step should be closely monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction goes to completion and to minimize the formation of byproducts.[4][5]

Conclusion

The described three-step synthesis, involving protection, nitration, and deprotection, presents a robust and logical pathway for the preparation of 5-Chloro-4-ethyl-2-nitroaniline from 4-chloro-3-ethylaniline. By carefully controlling the reaction conditions and employing appropriate purification techniques, this method can be effectively utilized by researchers in the fields of medicinal chemistry and materials science.

References

- BenchChem. (2025). Synthesis of 2-Amino-4-chloro-5-methylbenzonitrile - Technical Support Center.

- BenchChem. (2025). Synthesis of N-(2-chloroethyl)

- Guidechem. (2021). How to Prepare 5-Chloro-2-methyl-4-nitroaniline? - FAQ.

- Chem-Impex. 2-Amino-4-chloro-5-methylbenzonitrile.

- European Patent Office. (1989). Second harmonic generation with 5-chloro-2-nitroaniline - EP 0303429 A2.

- Google Patents. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.

Sources

Comprehensive Technical Guide to 5-Chloro-4-ethyl-2-nitroaniline: Structural Properties, Reactivity, and Synthetic Workflows

As a highly functionalized aromatic building block, 5-chloro-4-ethyl-2-nitroaniline is a critical intermediate in the development of advanced agrochemicals and active pharmaceutical ingredients (APIs). Its unique substitution pattern—featuring competing electron-donating and electron-withdrawing groups—dictates distinct reactivity profiles that require precise synthetic control.

This whitepaper provides an in-depth analysis of its chemical properties, mechanistic behavior, and self-validating experimental workflows for both its synthesis and downstream conversion.

Chemical Identity & Structural Properties

The structural complexity of 5-chloro-4-ethyl-2-nitroaniline arises from its tetrasubstituted benzene ring. Understanding its physical and chemical parameters is the first step in designing scalable synthetic routes[1].

| Property | Value |

| IUPAC Name | 5-chloro-4-ethyl-2-nitroaniline |

| CAS Registry Number | 49709-29-7 |

| Molecular Formula | C8H9ClN2O2 |

| Molecular Weight | 200.62 g/mol |

| Upstream Precursor | 2-Nitro-4-ethyl-5-chloroacetanilide (CAS: 49709-28-6) |

| Downstream Derivative | 1,5-Dichloro-2-ethyl-4-nitrobenzene (CAS: 49709-30-0) |

Mechanistic Insights: Electronic Push-Pull Dynamics

To master the handling and reaction of 5-chloro-4-ethyl-2-nitroaniline, one must understand the electronic topology of its aromatic ring. The molecule is defined by competing electronic effects:

-

The Amine (-NH₂, Position 1): Typically a strong resonance donor, its nucleophilicity is heavily dampened in this molecule.

-

The Nitro Group (-NO₂, Position 2): Situated ortho to the amine, this group exerts a powerful electron-withdrawing effect (both inductive and resonance). It pulls electron density away from the amine, significantly reducing its basicity.

-

The Ethyl Group (-CH₂CH₃, Position 4): Situated para to the amine, it provides mild electron donation via hyperconjugation, slightly stabilizing the ring against complete deactivation.

-

The Chlorine Atom (-Cl, Position 5): Exerts a mild inductive withdrawing effect.

Causality in Synthesis: Because the amine's nucleophilicity is heavily suppressed by the ortho-nitro group, standard mild reaction conditions often fail. Reactions targeting the amine—such as diazotization—require strongly acidic, forcing conditions to ensure complete conversion.

Upstream Synthesis: Deacetylation Pathway

5-chloro-4-ethyl-2-nitroaniline is typically synthesized via the deprotection of its acetylated precursor,[2].

Chemical synthesis pathway from upstream acetanilide to downstream dichlorobenzene.

Self-Validating Protocol: Acid-Catalyzed Hydrolysis

Causality: The amide bond in the precursor is highly resistant to hydrolysis due to the steric bulk and electron-withdrawing nature of the adjacent ortho-nitro group. Base-catalyzed hydrolysis is deliberately avoided to prevent unwanted Nucleophilic Aromatic Substitution (SNAr) of the chlorine atom. Therefore, aggressive acid-catalyzed hydrolysis is the optimal pathway. The acid protonates the carbonyl oxygen, enhancing its electrophilicity for water attack.

Step-by-Step Methodology:

-

Preparation: Suspend 2-nitro-4-ethyl-5-chloroacetanilide (1.0 eq) in a 1:1 mixture of Ethanol and 6M Aqueous HCl.

-

Reaction: Heat the mixture to a vigorous reflux (approx. 85 °C) for 4–6 hours. The suspension will gradually turn into a homogeneous dark solution as the free amine forms.

-

Self-Validation Check: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The reaction is self-validating: the complete disappearance of the lower-Rf UV-active starting material spot confirms that deacetylation is absolute. Do not proceed to workup until this is confirmed.

-

Workup: Cool the mixture to 0 °C and neutralize carefully with 10% NaOH until pH 7-8 is reached. Filter the resulting yellow/orange precipitate, wash with cold distilled water, and dry under vacuum.

Downstream Application: Sandmeyer Conversion

A primary industrial use of 5-chloro-4-ethyl-2-nitroaniline is its conversion into[3] via the Sandmeyer reaction. This downstream product is a highly valuable di-halogenated building block[2].

Self-validating Sandmeyer reaction workflow for 5-chloro-4-ethyl-2-nitroaniline.

Self-Validating Protocol: Diazotization and Chlorination

Causality: The ortho-nitro group heavily destabilizes the intermediate diazonium salt, making it prone to premature decomposition into a phenol if thermal energy is too high. Strict temperature control (0–5 °C) is mandatory. In the substitution phase, CuCl acts as a single-electron transfer (SET) catalyst. It reduces the diazonium cation to a neutral aryl radical, expelling nitrogen gas, before rapidly transferring a chlorine ligand to yield the final product.

Step-by-Step Methodology:

-

Diazotization: Dissolve 5-chloro-4-ethyl-2-nitroaniline (1.0 eq) in concentrated HCl and cool to 0 °C using an ice-salt bath.

-

Nitrous Acid Generation: Slowly add a pre-cooled aqueous solution of Sodium Nitrite (NaNO₂, 1.1 eq) dropwise, maintaining the internal temperature below 5 °C.

-

Self-Validation Check 1 (Starch-Iodide Test): After 15 minutes of stirring, spot the reaction mixture onto starch-iodide indicator paper. An immediate blue-black color indicates the presence of excess nitrous acid (HONO). This is a critical self-validating step: it proves that sufficient NaNO₂ has been added to consume 100% of the deactivated starting amine. If the paper remains white, add more NaNO₂ until a positive test is achieved.

-

Substitution: In a separate flask, prepare a solution of Copper(I) Chloride (CuCl, 1.2 eq) in concentrated HCl and heat to 60 °C.

-

Coupling: Add the cold diazonium solution dropwise to the hot CuCl solution. Vigorous bubbling will occur.

-

Self-Validation Check 2 (Gas Evolution): The reaction produces nitrogen gas (N₂) as a byproduct of the SET mechanism. The complete cessation of gas evolution visually confirms that the diazonium intermediate has been fully consumed and the substitution is complete.

-

Workup: Extract the aqueous mixture with Dichloromethane (DCM), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1,5-dichloro-2-ethyl-4-nitrobenzene.

References

-

LookChem Database - Cas 49709-29-7, 5-chloro-4-ethyl-2-nitroaniline Properties & Safety Data. Retrieved from LookChem. URL:[Link]

-

LookChem Database - Cas 49709-30-0, 1-ethyl-2,4-dichloro-5-nitro-benzene (Upstream & Downstream Products). Retrieved from LookChem. URL:[Link]

-

National Center for Biotechnology Information (NCBI) - PubChem Compound Summary for CID 5240362, 1,5-Dichloro-2-ethyl-4-nitrobenzene. Retrieved from PubChem. URL:[Link]

Sources

An In-Depth Technical Guide to 5-Chloro-4-ethyl-2-nitroaniline and Its Chemical Landscape

This technical guide provides a comprehensive overview of 5-Chloro-4-ethyl-2-nitroaniline, a substituted nitroaromatic compound of interest to researchers in medicinal chemistry, drug development, and fine chemical synthesis. Due to the limited availability of specific experimental data for this particular ethyl-substituted aniline, this document establishes a robust scientific foundation by leveraging extensive data from its parent compound, 5-Chloro-2-nitroaniline, and other closely related analogs. The principles of chemical reactivity, structure-activity relationships, and safety protocols are discussed in detail to provide a predictive and practical framework for professionals working with this class of molecules.

Nomenclature, Structure, and Identification

5-Chloro-4-ethyl-2-nitroaniline belongs to the family of substituted anilines, characterized by a benzene ring bearing an amino group (-NH₂), a nitro group (-NO₂), a chlorine atom (-Cl), and an ethyl group (-CH₂CH₃). The precise arrangement of these substituents is critical to its chemical properties and potential applications.

While a specific CAS (Chemical Abstracts Service) number for 5-Chloro-4-ethyl-2-nitroaniline is not readily found in major chemical databases, the parent compound, 5-Chloro-2-nitroaniline , is well-documented under CAS Number 1635-61-6 .[1][2] This lack of a dedicated CAS number for the 4-ethyl derivative suggests it is a novel or less-common compound, highlighting the importance of understanding its properties through analogy and theoretical synthesis.

Table 1: Physicochemical Properties of 5-Chloro-2-nitroaniline and Predicted Influence of 4-Ethyl Substitution

| Property | 5-Chloro-2-nitroaniline (CAS: 1635-61-6) | Predicted 5-Chloro-4-ethyl-2-nitroaniline | Rationale for Prediction |

| Molecular Formula | C₆H₅ClN₂O₂[1][2] | C₈H₉ClN₂O₂ | Addition of a C₂H₄ moiety. |

| Molecular Weight | 172.57 g/mol [1][2] | 200.62 g/mol | Increased by the mass of the ethyl group. |

| Appearance | Yellow to orange crystalline solid[3][4] | Likely a yellow to orange crystalline solid | The chromophore is largely unchanged. |

| Melting Point | 125-129 °C (with decomposition)[3] | Expected to be in a similar range, but potentially altered due to changes in crystal packing. | Alkyl substitution can disrupt or alter crystal lattice energy. |

| Solubility | Moderately soluble in organic solvents (e.g., ethanol, chloroform, methanol); sparingly soluble in water.[3][4] | Increased solubility in nonpolar organic solvents; decreased solubility in water. | The ethyl group increases the molecule's lipophilicity (hydrophobicity). |

| logP (Octanol/Water Partition Coefficient) | ~2.7[1] | > 2.7 | The addition of an alkyl group increases lipophilicity. |

Synthesis and Reaction Pathways

The synthesis of substituted nitroanilines often involves a multi-step process that requires careful control of reaction conditions to ensure correct regioselectivity.[5] While a specific, validated protocol for 5-Chloro-4-ethyl-2-nitroaniline is not published, a plausible synthetic route can be designed based on established methodologies for similar compounds, such as the synthesis of 5-Chloro-2-nitroaniline from 3-chloroaniline.[5][6]

A logical approach would start with 4-ethyl-3-chloroaniline. The synthesis would proceed via protection of the more reactive amino group, followed by regioselective nitration, and concluding with deprotection.

Proposed Synthetic Protocol

-

Amine Protection (Formylation): React 4-ethyl-3-chloroaniline with formic acid in an inert organic solvent under reflux. This step forms N-(4-ethyl-3-chlorophenyl)formamide, protecting the amino group from the harsh conditions of nitration and helping to direct the incoming nitro group.[5][6]

-

Nitration: The protected intermediate is then carefully nitrated using a mixture of nitric acid and a dehydrating agent like acetic anhydride or sulfuric acid at low temperatures (-5 to 10 °C).[5] The formyl protecting group and the existing substituents will direct the nitro group to the position ortho to the amino group.

-

Deprotection (Hydrolysis): The resulting N-(5-chloro-4-ethyl-2-nitrophenyl)formamide is hydrolyzed using an aqueous base solution (e.g., sodium hydroxide) under reflux to remove the formyl group and yield the final product, 5-Chloro-4-ethyl-2-nitroaniline.[5][6]

Caption: Proposed synthesis of 5-Chloro-4-ethyl-2-nitroaniline.

Applications in Research and Drug Development

Substituted anilines are foundational scaffolds in medicinal chemistry.[7][8] The parent compound, 5-Chloro-2-nitroaniline, serves as a key intermediate in the synthesis of various biologically active molecules, including potential anticancer agents and HIV-1 inhibitors.[4][5]

The primary utility of 5-Chloro-4-ethyl-2-nitroaniline would be as a building block for creating novel derivatives of known pharmaceuticals. The introduction of the 4-ethyl group provides a new vector for molecular design, allowing for the fine-tuning of properties such as:

-

Potency and Selectivity: The ethyl group can influence how a molecule binds to its biological target, potentially increasing affinity or selectivity.

-

Pharmacokinetic Properties: As a lipophilic group, the ethyl substituent can alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This can be leveraged to improve bioavailability or modulate metabolic stability.[8]

Derivatives of 5-Chloro-2-nitroaniline have been used to synthesize:

-

Benzimidazoles: These are important heterocyclic structures found in many pharmaceuticals. The ortho-nitroaniline structure is a direct precursor for synthesizing benzimidazoles.[9]

-

Kinase Inhibitors: The aniline scaffold is a core component of numerous tyrosine kinase inhibitors used in oncology.[7]

-

Antiviral Agents: Novel benzimidazolones derived from 5-Chloro-2-nitroaniline have shown potent activity against HIV-1 replication.[5]

Caption: Workflow for utilizing the title compound in drug discovery.

Safety, Handling, and Toxicology

Given the high toxicity of related chloronitroanilines, 5-Chloro-4-ethyl-2-nitroaniline must be handled with extreme caution, assuming it is highly hazardous.[10][11][12] The parent compound, 5-Chloro-2-nitroaniline, is classified as fatal if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[1][10][11] It is also toxic to aquatic life with long-lasting effects.[10][12]

Key Hazards:

-

Acute Toxicity: High toxicity is expected via oral, dermal, and inhalation routes.[10][11]

-

Organ Toxicity: May cause damage to the blood (methemoglobinemia), where the blood's ability to carry oxygen is reduced, leading to symptoms like cyanosis (blue lips and skin), headache, and dizziness.[12]

-

Environmental Hazard: Toxic to aquatic organisms with long-term effects.[12][13] Avoid release into the environment.[13][14]

-

Combustibility: The compound is combustible, and burning will produce toxic and corrosive gases, including nitrogen oxides and hydrogen chloride.[12]

Recommended Safety Protocol

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[14]

-

Eye/Face Protection: Use chemical safety goggles and a face shield.[11]

-

Skin and Body Protection: A lab coat and appropriate protective clothing are mandatory.[13]

-

Respiratory Protection: All handling should occur in a certified fume hood. If there is a risk of dust formation, a respirator with a P2 or P3 filter for harmful particles is required.[12]

Handling and Storage:

-

Ventilation: Use only in a well-ventilated area, preferably a fume hood.[14]

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Prevent dust formation.[14] Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, separated from incompatible materials and foodstuffs.[10][12][14]

Sources

- 1. 5-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 74218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chloro-2-nitroaniline [webbook.nist.gov]

- 3. nbinno.com [nbinno.com]

- 4. 5-Chloro-2-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

- 6. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cresset-group.com [cresset-group.com]

- 9. researchgate.net [researchgate.net]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. ICSC 1076 - CHLORONITROANILINE [chemicalsafety.ilo.org]

- 13. lobachemie.com [lobachemie.com]

- 14. chemicalbook.com [chemicalbook.com]

"5-Chloro-4-ethyl-2-nitroaniline" molecular structure

An In-depth Technical Guide to the Molecular Structure and Applications of 5-Chloro-4-ethyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted nitroanilines are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of a wide range of therapeutic agents.[1] This technical guide provides a comprehensive overview of 5-Chloro-4-ethyl-2-nitroaniline, a molecule of significant interest in drug discovery and organic synthesis. While specific experimental data for this ethyl-substituted analog is not extensively available in public literature, this document leverages data from closely related analogs, such as 5-chloro-4-methyl-2-nitroaniline, to provide a robust framework for its synthesis, characterization, and potential applications. We will delve into its molecular structure, physicochemical properties, a proposed synthetic pathway, analytical characterization methodologies, and critical safety and handling protocols. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights required to effectively work with and explore the potential of this compound.

Introduction: The Significance of Substituted Nitroanilines in Drug Discovery

The substituted aniline moiety is a privileged structure in medicinal chemistry, integral to the development of drugs targeting a spectrum of diseases, from cancer to infectious agents.[1] The electronic properties of the aniline ring, modulated by various substituents, allow for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.[2] The introduction of a nitro group, an electron-withdrawing moiety, is particularly significant. It can play a crucial role in the mechanism of action, especially in bioreductive activation under the hypoxic conditions often found in solid tumors.[3]

Nitroanilines are not only important for their biological activity but also serve as versatile intermediates in organic synthesis. They are foundational in the production of dyes, pigments, and agrochemicals. Their unique chemical properties enable a variety of chemical reactions, making them essential building blocks for more complex molecules. This guide focuses on the specific attributes of 5-Chloro-4-ethyl-2-nitroaniline, providing a detailed exploration of its molecular characteristics and a roadmap for its scientific investigation.

Molecular Structure and Physicochemical Properties

The molecular structure of 5-Chloro-4-ethyl-2-nitroaniline features a benzene ring substituted with five groups: an amino group (-NH2), a nitro group (-NO2), a chlorine atom (-Cl), and an ethyl group (-C2H5). The relative positions of these substituents are critical to the molecule's chemical reactivity and biological activity.

Structural Analysis

The structure consists of an aniline backbone with the following substitutions:

-

Position 1: Amino group (-NH2)

-

Position 2: Nitro group (-NO2)

-

Position 4: Ethyl group (-CH2CH3)

-

Position 5: Chlorine atom (-Cl)

The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring creates a "push-pull" system, which significantly influences the molecule's electronic distribution and reactivity.

Caption: Molecular structure of 5-Chloro-4-ethyl-2-nitroaniline.

Physicochemical Properties

| Property | 5-Chloro-4-methyl-2-nitroaniline (Experimental) | 5-Chloro-4-ethyl-2-nitroaniline (Predicted) |

| Molecular Formula | C₇H₇ClN₂O₂[4] | C₈H₉ClN₂O₂ |

| Molecular Weight | 186.6 g/mol | ~200.63 g/mol |

| Appearance | Amber Solid Powder[5] | Yellow to Amber Solid |

| Melting Point | 159-163 °C | Expected to be in a similar range |

| Boiling Point | 339.3 °C at 760 mmHg | Expected to be slightly higher |

| Solubility | Expected to be soluble in organic solvents | |

| Storage Temperature | 4°C, protect from light | 4°C, protect from light |

Synthesis and Purification

A plausible synthetic route for 5-Chloro-4-ethyl-2-nitroaniline can be adapted from established methods for similar substituted nitroanilines.[6][7] A common approach involves the nitration of a substituted aniline precursor.

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process starting from a commercially available substituted aniline.

Caption: Proposed synthetic workflow for 5-Chloro-4-ethyl-2-nitroaniline.

Detailed Experimental Protocol (Generalized)

This protocol is a general guideline and should be optimized for specific laboratory conditions.

-

Protection of the Amino Group:

-

Dissolve 4-chloro-3-ethylaniline in a suitable solvent (e.g., acetic acid).

-

Add acetic anhydride and stir the mixture.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the acetylated product.

-

Filter and wash the solid with water until neutral pH is achieved.

-

-

Nitration:

-

Carefully add the dried N-(4-chloro-3-ethylphenyl)acetamide to a mixture of concentrated sulfuric acid and nitric acid, maintaining a low temperature (0-5 °C) with an ice bath.

-

Stir the reaction mixture at low temperature until the reaction is complete (monitored by TLC).

-

Slowly pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter, wash with cold water, and dry the product.

-

-

Deprotection (Hydrolysis):

-

Reflux the N-(5-chloro-4-ethyl-2-nitrophenyl)acetamide in an aqueous solution of a strong base (e.g., NaOH) or acid (e.g., HCl).[8]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture to precipitate the final product, 5-Chloro-4-ethyl-2-nitroaniline.

-

Filter, wash with water, and dry the product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[9]

-

Analytical Characterization

A comprehensive spectroscopic analysis is essential for confirming the identity and purity of the synthesized 5-Chloro-4-ethyl-2-nitroaniline.[10]

| Technique | Expected Observations |

| ¹H NMR | - Signals corresponding to the aromatic protons. - A quartet and a triplet for the ethyl group protons. - A broad singlet for the amino group protons. |

| ¹³C NMR | - Peaks for the six unique carbon atoms in the aromatic ring. - Signals for the two carbon atoms of the ethyl group. |

| Infrared (IR) Spectroscopy | - N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). - Asymmetric and symmetric N-O stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹). - C-H stretching for aromatic and aliphatic groups. - C-Cl stretching.[11] |

| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of 5-Chloro-4-ethyl-2-nitroaniline. - Characteristic isotopic pattern for the chlorine atom. |

| HPLC | - A single major peak indicating the purity of the compound on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water).[12] |

Safety and Handling

Substituted nitroanilines should be handled with care, following standard laboratory safety procedures. Based on the safety data for analogous compounds, 5-Chloro-4-ethyl-2-nitroaniline is expected to be hazardous.[5][13]

-

Hazard Statements: Likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5] May be harmful if swallowed or in contact with skin.[14]

-

Precautionary Measures:

-

Use in a well-ventilated area or under a fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

-

Avoid breathing dust/fumes.[13]

-

Wash hands thoroughly after handling.[15]

-

Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[14]

-

Potential Applications and Future Directions

The molecular structure of 5-Chloro-4-ethyl-2-nitroaniline makes it a promising candidate for various applications in research and development.

Caption: Potential applications of 5-Chloro-4-ethyl-2-nitroaniline.

-

Drug Discovery: As a substituted nitroaniline, this compound is a valuable intermediate for synthesizing more complex molecules with potential therapeutic activities. It can be a starting point for developing kinase inhibitors for cancer therapy, similar to other anilino-based drugs.[1] The nitro group also offers a handle for further chemical modifications or for bioreductive activation.[3]

-

Chemical Synthesis: It can serve as a precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles, which are important scaffolds in medicinal chemistry.[16]

-

Materials Science: Nitroaniline derivatives are used in the synthesis of polymers and other advanced materials.

Future research should focus on the experimental validation of the predicted properties, optimization of the synthetic route, and screening for biological activity to fully elucidate the potential of 5-Chloro-4-ethyl-2-nitroaniline.

References

- Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.

-

ResearchGate. (n.d.). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl.... Retrieved from [Link]

-

Semantic Scholar. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Retrieved from [Link]

-

NIST WebBook. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

PLOS One. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cresset-group.com [cresset-group.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]

- 7. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Preparation of 5-Chloro-2-nitroaniline_Chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. 2-Chloro-4-nitroaniline - Safety Data Sheet [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

Structural Elucidation and Spectroscopic Profiling of 5-Chloro-4-ethyl-2-nitroaniline

Target Audience: Researchers, analytical scientists, and drug development professionals. Compound: 5-Chloro-4-ethyl-2-nitroaniline (CAS: 1) [1]

Executive Strategy: The Causality of Spectroscopic Elucidation

In pharmaceutical intermediate characterization, establishing the precise regiochemistry of a highly substituted benzene ring is paramount. 5-Chloro-4-ethyl-2-nitroaniline ( C8H9ClN2O2 ) presents a 1,2,4,5-tetrasubstituted aromatic system. The analytical challenge lies in definitively proving the relative positions of the electron-donating ( −NH2 , −CH2CH3 ) and electron-withdrawing ( −NO2 , −Cl ) substituents.

Rather than relying on a single analytical technique, a self-validating orthogonal approach is required. We utilize Nuclear Magnetic Resonance (NMR) to map the carbon-hydrogen framework, Infrared (IR) spectroscopy to confirm the presence and electronic environment of the functional groups, and Mass Spectrometry (MS) to validate the molecular weight and isotopic signature of the halogen.

Structural elucidation logic for 5-Chloro-4-ethyl-2-nitroaniline using orthogonal techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Causality in NMR Interpretation

The 1,2,4,5-tetrasubstitution pattern dictates the presence of two para-oriented aromatic protons: H-3 and H-6. According to the empirical rules of chemical shifts detailed in Pretsch's 2 [3], H-3 is sandwiched between the strongly electron-withdrawing nitro group and the weakly donating ethyl group, resulting in significant deshielding. Conversely, H-6 is adjacent to the strongly electron-donating amino group, resulting in a net shielding effect relative to H-3.

Solvent Choice: Dimethyl sulfoxide-d6 (DMSO- d6 ) is intentionally selected over CDCl3 . The strong hydrogen-bonding capability of DMSO slows the proton exchange rate of the −NH2 group, allowing it to resolve as a distinct, quantifiable broad singlet rather than being lost to baseline broadening.

Quantitative NMR Data Summary

| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Coupling (J in Hz) | Integration | Assignment Rationale |

| 1H | −NH2 | ~ 7.40 | br s | - | 2H | H-bonded, deshielded by ortho −NO2 |

| 1H | H-3 | ~ 7.95 | s | - | 1H | Deshielded by adjacent −NO2 |

| 1H | H-6 | ~ 7.05 | s | - | 1H | Shielded by adjacent −NH2 |

| 1H | −CH2− | ~ 2.65 | q | 7.5 | 2H | Aliphatic, deshielded by aromatic ring |

| 1H | −CH3 | ~ 1.15 | t | 7.5 | 3H | Terminal methyl |

| 13C | C-1 | ~ 145.0 | Cq | - | - | Attached to electronegative Nitrogen |

| 13C | C-4 | ~ 135.8 | Cq | - | - | Attached to alkyl group |

| 13C | C-2 | ~ 130.5 | Cq | - | - | Attached to nitro group |

| 13C | C-3 | ~ 125.2 | CH | - | - | Aromatic methine |

| 13C | C-5 | ~ 119.5 | Cq | - | - | Attached to Chlorine |

| 13C | C-6 | ~ 116.0 | CH | - | - | Aromatic methine (shielded) |

Self-Validating Protocol 1: High-Resolution NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS). Validation: TMS acts as an internal zero-point reference to prevent shift drift.

-

Tuning & Shimming: Insert into a 400 MHz spectrometer. Execute automated 3D gradient shimming to ensure magnetic field homogeneity, preventing artificial peak broadening.

-

1H Acquisition: Execute a standard 1D proton sequence (zg30) with a 30° flip angle, a relaxation delay ( D1 ) of 2.0 seconds, and 16 scans. Causality: The 2.0s delay ensures complete longitudinal relaxation ( T1 ) of the rigid aromatic protons for accurate integration.

-

13C Acquisition: Execute a proton-decoupled sequence (zgpg30) with D1 = 2.0s and 1024 scans to achieve sufficient signal-to-noise for the quaternary carbons (C-NO2, C-Cl).

Infrared (IR) Spectroscopy

Functional Group Causality

IR spectroscopy provides orthogonal confirmation of the functional groups that dictate the NMR shifts. The primary amine yields two distinct N-H stretching bands (symmetric and asymmetric). The nitro group yields highly diagnostic symmetric and asymmetric N-O stretches. As outlined in Silverstein's 3 [2], the exact frequencies of these stretches are modulated by the intramolecular hydrogen bonding between the −NH2 and the adjacent −NO2 group.

Key IR Vibrational Frequencies (ATR-FTIR)

| Wavenumber ( cm−1 ) | Intensity | Assignment | Structural Significance |

| 3480, 3360 | Medium, Doublet | N-H stretch (asym/sym) | Confirms primary amine ( −NH2 ) |

| 3080 | Weak | C-H stretch ( sp2 ) | Aromatic ring hydrogens |

| 2965, 2875 | Weak | C-H stretch ( sp3 ) | Ethyl group presence |

| 1515 | Strong | N-O stretch (asym) | Nitro group |

| 1335 | Strong | N-O stretch (sym) | Nitro group |

| 1040 | Medium | C-Cl stretch | Aryl chloride |

Self-Validating Protocol 2: ATR-FTIR Spectroscopic Analysis

-

Background Calibration: Clean the diamond Attenuated Total Reflectance (ATR) crystal with volatile isopropanol. Collect a 64-scan background spectrum. Validation: This dynamically subtracts ambient CO2 and water vapor, preventing false peaks in the 2300 and 3400 cm−1 regions.

-

Sample Application: Place 2 mg of the solid analyte directly onto the crystal. ATR is chosen over KBr pelleting to eliminate the risk of halide exchange ( Cl− for Br− ) or hygroscopic water absorption that obscures the N-H region.

-

Data Acquisition: Apply the pressure anvil to ensure intimate contact. Acquire 64 scans at 4 cm−1 resolution.

Mass Spectrometry (MS)

Ionization and Isotopic Causality

Electrospray Ionization in positive mode (ESI+) is the optimal technique because the basic primary amine readily accepts a proton to form the [M+H]+ pseudomolecular ion. The presence of a single chlorine atom provides a built-in validation metric: the natural isotopic abundance of 35Cl to 37Cl dictates that the parent ion and any chlorine-retaining fragments must exhibit a strict 3:1 intensity ratio separated by 2 mass units (m/z 201.04 and 203.04).

ESI-MS/MS fragmentation pathways for the [M+H]+ ion of 5-Chloro-4-ethyl-2-nitroaniline.

Key MS Fragments (ESI-MS/MS)

| m/z (Monoisotopic) | Isotopic Cluster | Neutral Loss | Mechanistic Pathway |

| 201.04 | 201 / 203 (3:1) | None | Intact [M+H]+ parent ion |

| 184.04 | 184 / 186 (3:1) | -17 Da ( −OH ) | Ortho-effect rearrangement between −NO2 and −NH2 |

| 186.02 | 186 / 188 (3:1) | -15 Da ( −CH3 ) | Homolytic cleavage of the ethyl terminus |

| 155.04 | 155 / 157 (3:1) | -46 Da ( −NO2 ) | Direct collision-induced cleavage of the nitro group |

Self-Validating Protocol 3: ESI-LC-MS/MS Analysis

-

Sample Preparation: Prepare a 1 µg/mL solution in 50:50 Methanol:Water with 0.1% Formic Acid. Causality: Formic acid lowers the pH, driving the equilibrium toward complete protonation of the aniline nitrogen, maximizing MS1 sensitivity.

-

Instrument Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the mass axis. Validation: Ensures mass accuracy is within <5 ppm error prior to sample injection.

-

MS1 & MS/MS Acquisition: Introduce the sample via direct infusion (10 µL/min). Isolate the m/z 201.0 precursor in the first quadrupole (Q1). Apply a Collision Energy (CE) of 20 eV using Argon gas in the collision cell (Q2) to induce fragmentation, and scan the product ions in Q3.

References

- LookChem. "Cas 49709-29-7, 5-chloro-4-ethyl-2-nitroaniline". LookChem Chemical Database.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition". John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. "Structure Determination of Organic Compounds. Table of Spectral Data". Journal of the American Chemical Society.

Sources

An In-depth Technical Guide to the Predicted and Experimental Solubility Profile of 5-Chloro-4-ethyl-2-nitroaniline

Executive Summary

5-Chloro-4-ethyl-2-nitroaniline is a substituted aromatic amine whose physicochemical properties are of interest to researchers in synthetic chemistry and materials science, likely as a key intermediate. Publicly available experimental data on its solubility profile is scarce. This guide serves as a comprehensive technical resource for researchers, scientists, and development professionals by establishing a robust predictive framework for the solubility of this compound based on first principles and data from structurally analogous molecules. Furthermore, we provide detailed, field-proven experimental protocols for the systematic determination of its solubility in aqueous and organic media. The causality behind experimental design and the interpretation of potential outcomes are emphasized to ensure a self-validating and scientifically rigorous approach to characterization.

Physicochemical Characterization and Structural Analysis

To understand the solubility of a compound, we must first dissect its molecular structure to identify the functional groups and overall architecture that dictate its interactions with various solvents.

-

Molecular Formula: C₈H₉ClN₂O₂

-

Molecular Weight: 200.62 g/mol

-

Structure: (Image generated for illustrative purposes)

The solubility behavior of 5-Chloro-4-ethyl-2-nitroaniline is governed by a complex interplay between its constituent parts:

-

Aniline Core: The aromatic ring is inherently nonpolar and hydrophobic, which tends to decrease aqueous solubility.[1]

-

Amino Group (-NH₂): This primary amine group possesses two N-H bonds, allowing it to act as a hydrogen bond donor. The lone pair of electrons on the nitrogen atom can also act as a hydrogen bond acceptor.[2][3] In principle, this group can be protonated in acidic conditions to form a more water-soluble salt.[4]

-

Nitro Group (-NO₂): This is a strong electron-withdrawing and polar group. While it can act as a hydrogen bond acceptor, its primary electronic effect significantly reduces the basicity of the nearby amino group, making protonation more difficult.[5][6]

-

Chloro Group (-Cl): A halogen substituent that is also electron-withdrawing and contributes to the molecule's overall hydrophobicity.

-

Ethyl Group (-CH₂CH₃): A nonpolar alkyl group that increases the hydrophobic character and size of the molecule, further disfavoring solubility in water.[2]

The logical relationship between these functional groups and the compound's overall solubility characteristics is visualized below.

Caption: Influence of functional groups on solubility drivers.

Predicted Solubility Profile

Based on the structural analysis and data from analogous compounds, we can establish a highly informed prediction of the solubility profile.

Aqueous Solubility

Aryl amines are typically insoluble or only slightly soluble in water, a trend that intensifies with increasing molecular weight and hydrophobic substitution.[1][2] Compounds like 2-nitroaniline and 3-nitroaniline exhibit water solubility of less than 1 mg/mL.[7][8] Given the presence of the large hydrophobic aromatic system, a chloro group, and an ethyl group, 5-Chloro-4-ethyl-2-nitroaniline is predicted to have very low intrinsic solubility in neutral aqueous solutions.

pH-Dependent Aqueous Solubility

The basic amino group provides a mechanism for increasing aqueous solubility in acidic media through the formation of an ammonium salt. However, the potent electron-withdrawing effects of the ortho-nitro group and meta-chloro group are known to substantially decrease the pKa of the aniline amine.[5][6] Consequently, a significant increase in solubility is only expected at a very low pH, where the amine can be effectively protonated.

Organic Solvent Solubility

The principle of "like dissolves like" is the primary guide for solubility in organic media.[9] Amines are generally soluble in organic solvents such as alcohols, ethers, and benzene.[10][11] Structurally similar compounds like 5-chloro-2-nitroaniline and 2-chloro-4-nitroaniline are reported to be soluble in solvents like ethanol, ether, benzene, ethyl acetate, and dichloromethane.[12][13][14] Therefore, 5-Chloro-4-ethyl-2-nitroaniline is expected to be readily soluble in a range of common polar and nonpolar organic solvents.

Summary of Predicted Solubility

The following table summarizes the predicted solubility based on the analysis above. These are qualitative predictions intended to guide experimental design.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Phosphate-Buffered Saline (pH 7.4) | Very Low | Dominated by large, hydrophobic aromatic core and alkyl/halogen substituents. |

| Acidic Aqueous | 0.1 M HCl | Low to Moderate | Potential for salt formation, but suppressed by low basicity of the amine group. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities of the solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Solvents can act as both hydrogen bond donors and acceptors, effectively solvating the molecule.[7][10] |

| Nonpolar | Toluene, Hexanes | Moderate to Low | Limited by the polar nitro and amino groups, but some solubility due to the hydrophobic backbone. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good balance of polarity to dissolve the molecule without strong hydrogen bonding competition.[12][15] |

Experimental Determination of Solubility

To move from prediction to empirical data, a systematic experimental approach is required. The following workflow and protocols are designed to provide accurate and reproducible solubility data.

Experimental Workflow Diagram

This diagram outlines the logical progression from initial qualitative screening to precise quantitative measurement.

Caption: Workflow for experimental solubility determination.

Protocol 1: Qualitative Solubility Assessment

Objective: To rapidly screen for solubility in a wide range of solvents to inform the selection for quantitative analysis.

Methodology:

-

Preparation: Aliquot approximately 2-5 mg of the test compound into separate 1.5 mL glass vials.

-

Solvent Addition: Add 0.5 mL of the first test solvent (e.g., water) to a vial.

-

Agitation: Vigorously vortex the vial for 60 seconds.

-

Observation: Visually inspect the vial against a contrasting background. Classify as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains.

-

Insoluble: No visible dissolution of the solid.[16]

-

-

Iteration: Repeat steps 2-4 for all solvents listed in the prediction table. Perform all tests in duplicate.

Causality: This initial screen is a cost-effective and rapid method to triage solvents. It prevents wasted time attempting quantitative measurements in solvents where the compound is clearly insoluble and helps identify suitable solvents for creating stock solutions for analytical methods.

Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)

Objective: To determine the precise thermodynamic equilibrium solubility of the compound in selected solvents. This is the industry-standard method.[17][18]

Methodology:

-

Standard Curve Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) where it is highly soluble. Create a series of dilutions and analyze them using a validated HPLC-UV method to generate a linear calibration curve of concentration vs. detector response.

-

Sample Preparation: Add an excess amount of the solid compound (e.g., 10 mg) to a glass vial containing a known volume (e.g., 2 mL) of the test solvent (e.g., pH 7.4 phosphate buffer). The presence of undissolved solid at the end of the experiment is critical for ensuring saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient duration to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (select a filter material, e.g., PTFE, that does not bind the analyte) into a clean vial.

-

Analysis: Dilute the filtered supernatant with a suitable mobile phase or solvent and analyze it using the pre-validated HPLC-UV method.

-

Calculation: Use the detector response and the standard curve to determine the concentration of the compound in the saturated solution. This value represents the equilibrium solubility.

Trustworthiness: This protocol is self-validating because the continued presence of excess solid confirms that equilibrium was reached at saturation. The use of a validated, specific analytical method like HPLC ensures that the measurement is accurate and not confounded by impurities or degradation products.

Data Interpretation and Applications

A well-defined solubility profile is critical for numerous applications in research and development:

-

Process Chemistry: The data guides the selection of appropriate solvents for reaction media, workup procedures, and crystallization/purification, directly impacting yield and purity.

-

Drug Development: For pharmaceutical applications, aqueous solubility is a key determinant of bioavailability. Low solubility can be a major hurdle, and this data is the first step in identifying the need for formulation strategies such as salt formation or amorphous solid dispersions.

-

Analytical Chemistry: Knowledge of solubility is essential for preparing stock solutions for various assays and for developing chromatographic methods.

Conclusion

References

- University of California, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Organic Chemistry II. (n.d.).

- EMBIBE. (2023, January 26). Physical Properties of Amines – Solubility, Melting and Boiling Point.

- Amine compounds. (n.d.).

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- Sigma-Aldrich. (n.d.). 5-Chloro-2-nitroaniline.

- PubChem. (n.d.). 2-Nitroaniline.

- Vedantu. (n.d.). Physical Properties of Amines Explained with Examples.

- Amines and Heterocycles. (2020, March 4).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Seybold, P. G., et al. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80, 1107-1115.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- PubChem. (n.d.). 3-Nitroaniline.

- Air Force Institute of Technology. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline.

- ResearchGate. (2025, August 6). Effect of aromatic substitution in aniline on the properties of polyaniline.

- ChemicalBook. (n.d.). 4-Nitroaniline.

- BenchChem. (n.d.). N-Ethyl-2,3-difluoro-6-nitroaniline: A Technical Guide to its Solubility and Stability.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Gyan Sanchay. (n.d.). AROMATIC AMINES a Nucleus-substituted amines or aryl amines.

- ChemicalBook. (2023, November 15). 5-Chloro-2-nitroaniline: properties, applications and safety.

- BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-4-nitroaniline.

- ChemBK. (n.d.). 2-Chloro-4-nitroaniline.

- Mallak Specialties Pvt Ltd. (n.d.). 5-Chloro-2-nitroaniline.

Sources

- 1. Physical Properties of Amines: Detailed Explanation - Embibe [embibe.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. Physical Properties of Amines Explained with Examples [vedantu.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. researchgate.net [researchgate.net]

- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 7. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.ws [chem.ws]

- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. 5-Chloro-2-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chembk.com [chembk.com]

- 15. 5-Chloro 2 Nitroaniline, C6H5ClN2O2, 1635-61-6, 2 Nitro 5 Chloroaniline, 5 Chloro 2 Nitrobenzenamine [mallakchemicals.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. lifechemicals.com [lifechemicals.com]

"5-Chloro-4-ethyl-2-nitroaniline" melting point and boiling point

Abstract

This technical guide provides a comprehensive examination of the critical physicochemical properties of 5-Chloro-4-methyl-2-nitroaniline (CAS No. 7149-80-6), with a primary focus on its melting and boiling points. Intended for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with validated experimental protocols. We delve into the causality behind methodological choices for determining these thermal properties, ensuring a self-validating system for data integrity. All data and protocols are supported by authoritative sources to provide a reliable and expert-grounded resource for laboratory applications.

Note on Analyte: Initial searches for "5-Chloro-4-ethyl-2-nitroaniline" did not yield publicly available data. This guide focuses on the structurally similar and well-documented compound, 5-Chloro-4-methyl-2-nitroaniline , under the hypothesis that "ethyl" may have been a transcriptional error.

Compound Profile: 5-Chloro-4-methyl-2-nitroaniline

5-Chloro-4-methyl-2-nitroaniline is a substituted nitroaniline that serves as a valuable intermediate in organic synthesis. Its structure, featuring chloro, methyl, nitro, and amino functional groups, makes it a versatile building block for the synthesis of dyes, pharmaceuticals, and other complex organic molecules. Accurate characterization of its physical properties is fundamental to its application, ensuring purity, predictable reaction kinetics, and safety.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties for 5-Chloro-4-methyl-2-nitroaniline is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 5-chloro-4-methyl-2-nitroaniline | Sigma-Aldrich[1] |

| CAS Number | 7149-80-6 | Sigma-Aldrich[1], ChemicalBook[2] |

| Molecular Formula | C₇H₇ClN₂O₂ | Sigma-Aldrich[1] |

| Molecular Weight | 186.60 g/mol | ChemicalBook[2] |

| Physical Form | Solid | Sigma-Aldrich[1] |

| Melting Point | 159-163 °C | Sigma-Aldrich[1] |

| Boiling Point | 339.3 °C at 760 mmHg | Sigma-Aldrich[1] |

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For a pure compound, melting occurs over a narrow range, typically less than 1-2 °C. The presence of impurities depresses and broadens this range, a phenomenon known as freezing-point depression. Therefore, an accurate melting point determination is a primary, accessible method for purity assessment.

Authoritative Data

Commercial suppliers of 5-Chloro-4-methyl-2-nitroaniline report a melting point range of 159-163 °C [1]. This range suggests a compound of high purity suitable for most synthetic applications.

Experimental Protocol: Digital Melting Point Apparatus

This protocol describes a self-validating method for verifying the melting point, emphasizing choices that ensure accuracy and trustworthiness.

Principle: A small, finely powdered sample is heated at a controlled rate. The temperatures at which the sample begins to collapse (onset) and completely liquefies (clear point) are recorded as the melting range.

Methodology:

-

Instrument Calibration: Before analysis, the digital melting point apparatus must be calibrated using certified reference standards with melting points bracketing the expected range of the analyte (e.g., Benzoin, m.p. 135-137 °C, and Caffeine, m.p. 235-238 °C). This step is non-negotiable as it grounds the experimental results to an authoritative standard, ensuring the trustworthiness of the measurement.

-

Sample Preparation: A small amount of the crystalline 5-Chloro-4-methyl-2-nitroaniline is finely crushed into a powder on a watch glass. This is crucial to ensure uniform heat transfer throughout the sample. The dry powder is then packed into a capillary tube to a height of 2-3 mm. Insufficient packing can lead to poor thermal contact and inaccurate readings.

-

Heating Protocol:

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (approx. 155 °C).

-

Once the temperature is within 5-10 °C of the expected onset, reduce the ramp rate to a slow 1-2 °C/min . This slow rate is the key to achieving thermal equilibrium between the heating block, the thermometer, and the sample, preventing an overestimation of the melting range.

-

-

Observation and Reporting:

-

Record the temperature at which the first drop of liquid is observed (T₁).

-

Record the temperature at which the last solid particle melts (T₂).

-

The melting point is reported as the range T₁ - T₂. Three independent measurements should be performed to ensure reproducibility.

-

Logical Workflow for Melting Point Determination

The following diagram illustrates the logical flow for obtaining a validated melting point measurement.

Caption: Workflow for validated melting point determination.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. For compounds with high melting points like 5-Chloro-4-methyl-2-nitroaniline, the boiling point at atmospheric pressure is significantly high, posing a risk of decomposition before boiling is reached.

Authoritative Data

The literature value for the boiling point of 5-Chloro-4-methyl-2-nitroaniline is 339.3 °C at 760 mmHg (atmospheric pressure)[1]. Experimental verification at this temperature would require specialized equipment and careful monitoring for thermal decomposition. A more practical laboratory approach involves determining the boiling point at a reduced pressure.

Experimental Protocol: Boiling Point Under Reduced Pressure

This protocol is designed for compounds that may decompose at their atmospheric boiling point.

Principle: By reducing the external pressure using a vacuum system, the boiling point of the compound is lowered to a more accessible and safer temperature. The relationship between pressure and boiling point can be approximated by the Clausius-Clapeyron relation or visualized using a nomograph.

Methodology:

-

Apparatus Setup: Assemble a distillation apparatus consisting of a small round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. The entire system must be connected to a vacuum pump via a trap and a manometer to accurately measure the pressure. Ensure all glassware is free of cracks and all joints are properly sealed to maintain the vacuum.

-

Sample Introduction: Place a small sample of the compound and a few boiling chips or a magnetic stir bar into the distillation flask. This is essential to prevent bumping and ensure smooth boiling.

-

System Evacuation: Gradually reduce the pressure in the system to the desired level (e.g., 10 mmHg). A stable pressure reading on the manometer is critical for an accurate boiling point measurement.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation and Reporting:

-

Observe the formation of a reflux ring of condensate on the thermometer bulb.

-

When the temperature stabilizes while the liquid is actively boiling and condensing, record this temperature and the corresponding pressure from the manometer.

-

This value is the boiling point at that specific reduced pressure. The atmospheric boiling point can then be extrapolated using a pressure-temperature nomograph.

-

Logical Workflow for Reduced Pressure Boiling Point Determination

The following diagram illustrates the experimental setup and logical flow.

Caption: Workflow for boiling point determination under vacuum.

Conclusion

This guide has detailed the critical thermal properties of 5-Chloro-4-methyl-2-nitroaniline, providing both authoritative data and the robust experimental frameworks required to verify these values. The melting point of 159-163 °C serves as a reliable indicator of purity, while the boiling point of 339.3 °C at 760 mmHg highlights the compound's thermal stability. By adhering to the described protocols, which emphasize calibration, controlled conditions, and reproducibility, researchers can ensure the generation of high-quality, trustworthy data essential for advancing scientific and developmental objectives.

References

Sources

Technical Whitepaper: Safety, Handling, and Risk Mitigation for 5-Chloro-4-ethyl-2-nitroaniline

Executive Summary & Chemical Identity

5-Chloro-4-ethyl-2-nitroaniline (CAS: 49709-29-7) is a highly specialized halogenated nitroaromatic compound utilized primarily as an intermediate in advanced organic synthesis, agrochemical development, and pharmaceutical drug discovery[1].

Due to the specialized nature of the 4-ethyl derivative, empirical toxicological data is often extrapolated from its parent class of chloro-nitroanilines[2]. As a Senior Application Scientist, I mandate that all laboratory personnel treat this compound with the highest degree of caution. Nitroanilines are notorious for their insidious toxicity profiles; they are highly lipophilic, allowing for rapid absorption across all exposure routes (inhalation, ingestion, and intact dermal layers)[3].

Pharmacotoxicology & Mechanistic Hazards

Understanding the causality behind a chemical's toxicity is paramount for designing effective safety protocols. The primary acute hazard of 5-Chloro-4-ethyl-2-nitroaniline is its capacity to induce methemoglobinemia [4].

When absorbed, nitroaromatics undergo hepatic metabolism. Cytochrome P450 (CYP450) enzymes N-hydroxylate the amine group, forming a highly reactive N-hydroxylamine metabolite. This metabolite acts as a potent oxidizing agent, converting the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), thereby forming methemoglobin[5]. Because methemoglobin cannot bind oxygen, systemic oxygen transport is severely impaired, leading to cellular hypoxia, cyanosis (bluish discoloration of the skin and mucous membranes), and potentially fatal respiratory failure[3][4].

Figure 1: Pharmacotoxicological pathway of nitroaniline-induced methemoglobinemia.

Quantitative Risk Assessment

To standardize handling, the following table synthesizes the Globally Harmonized System (GHS) classifications and physical hazard data typical for highly substituted chloro-nitroanilines[3].

| Hazard Category | GHS Classification | Mechanistic Rationale & Clinical Impact |

| Acute Toxicity (Oral/Dermal/Inhalation) | Category 3 (H301, H311, H331) | Highly lipophilic; rapidly crosses the blood-brain barrier and dermal layers. Toxic at low concentrations. |

| Specific Target Organ Toxicity (STOT-RE) | Category 2 (H373) | Chronic exposure causes cumulative hepatic damage and hemolytic anemia[4]. |

| Aquatic Toxicity | Category 1 (H412) | Halogenated aromatic rings resist biodegradation, causing long-lasting aquatic toxicity. |

| Reactivity Hazard | Moisture/Oxidizer Sensitive | Incompatible with strong oxidizers (perchlorates, nitrates). Risk of spontaneous combustion or explosion[4]. |

Engineering Controls & PPE Rationale

Standard laboratory PPE is insufficient for halogenated nitroanilines. The protocols below are designed as a self-validating system to ensure zero-exposure.

-

Primary Containment (Ventilation): All handling of the neat powder must occur within a Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood with HEPA and carbon filtration[3]. Rationale: Nitroaniline powders are highly prone to aerosolization. Standard fume hoods without HEPA filtration may exhaust toxic particulates into the environment.

-

Dermal Protection (Glove Selection): Double-gloving is mandatory. Use standard nitrile as the inner glove and Butyl rubber or Neoprene as the outer glove. Rationale: Nitroaromatics act as permeation enhancers and will rapidly degrade or pass through thin, disposable latex or standard nitrile gloves over time[4].

-

Respiratory Protection: If engineering controls are compromised, a NIOSH-approved full-face respirator with P100 particulate filters and organic vapor cartridges must be utilized.

Standard Operating Procedures (SOPs)

Closed-System Weighing and Transfer Protocol

Halogenated nitroanilines exhibit significant triboelectric charging (static electricity), causing the powder to cling to spatulas and aerosolize upon transfer.

-

Preparation: Line the analytical balance floor with anti-static weighing paper.

-

Static Elimination: Pass a static ionizing bar over the compound container and the receiving vessel. Causality: Neutralizing the electrostatic charge prevents the powder from repelling and becoming airborne.

-

Transfer: Use a disposable, conductive anti-static spatula. Weigh the material directly into a pre-tared, sealable vial.

-

Sealing: Cap the vial tightly before removing it from the fume hood.

-

Decontamination: Wipe down the balance and surrounding hood area with a solvent capable of dissolving the compound (e.g., ethanol or acetone), followed immediately by a soap and water wash[5]. Dispose of all wipes as hazardous solid waste.

Emergency Spill Containment & Response

In the event of a spill, immediate containment is required to prevent inhalation of dust and dermal contact.

Figure 2: Sequential laboratory spill response workflow for highly toxic nitroaromatics.

Step-by-Step Spill Protocol:

-

Isolate: Evacuate personnel from the immediate vicinity[3]. Do not attempt cleanup without a respirator.

-

Suppress: Gently mist the spilled powder with water or a compatible low-volatility solvent to suppress dust formation. Never dry-sweep nitroanilines.

-

Collect: Use non-sparking, disposable plastic scoops to transfer the dampened material into a designated hazardous waste container.

-

Medical Antidote Readiness: Ensure that the occupational health clinic is aware of the chemical in use. In cases of severe exposure and confirmed methemoglobinemia, the clinical administration of intravenous Methylene Blue (alongside oxygen therapy) is the standard antidote, as it accelerates the enzymatic reduction of Fe³⁺ back to Fe²⁺[5].

References

-

LookChem Database - 5-chloro-4-ethyl-2-nitroaniline (CAS 49709-29-7) Properties and Safety Data. LookChem. Available at: [Link]

-

New Jersey Department of Health - p-Nitroaniline Hazardous Substance Fact Sheet. NJ Health Right to Know. Available at:[Link]

-

Cole-Parmer - Material Safety Data Sheet - 3-Nitroaniline. Available at:[Link]

Sources

Architectural Versatility of 5-Chloro-4-ethyl-2-nitroaniline: A Technical Guide to Derivatives, Analogs, and Synthetic Pathways

Executive Summary

In advanced medicinal chemistry and materials science, highly functionalized ortho-nitroanilines serve as privileged building blocks. 5-Chloro-4-ethyl-2-nitroaniline (CAS 49709-29-7) is a prime example of such a scaffold. Its unique substitution pattern—an electron-withdrawing chloro group at C5, an electron-donating ethyl group at C4, and the classic ortho-relationship between the nitro and amine groups—creates a highly tunable electronic and steric environment.

This whitepaper provides an in-depth mechanistic analysis of the derivatization of 5-chloro-4-ethyl-2-nitroaniline. By acting as a precursor to functionalized diamines, isoalloxazines, benzimidazoles, and dihalobenzenes, this compound enables the synthesis of potent epigenetic modulators, specifically Histone Acetyltransferase 1 (HAT1) inhibitors, and complex heterocyclic materials.

Core Reactivity Profile & Mechanistic Causality

The derivatization of 5-chloro-4-ethyl-2-nitroaniline is dictated by the orthogonal reactivity of its functional groups. Understanding the causality behind reagent selection is critical for yield optimization and avoiding side reactions.

Chemoselective Nitro Reduction

The conversion of 5-chloro-4-ethyl-2-nitroaniline to 4-chloro-5-ethylbenzene-1,2-diamine is the gateway to most heterocyclic derivatives.

-

The Causality of Reagent Choice: Standard catalytic hydrogenation (e.g., H₂ with Pd/C) is highly efficient for nitro reduction but carries a significant risk of concurrent hydrodehalogenation at the C5 position due to the palladium catalyst's affinity for aryl chlorides. To preserve the C-Cl bond, dissolving metal reductions are required. The use of Zinc powder and Ammonium Chloride (Zn/NH₄Cl) in protic solvents provides a mild, chemoselective single-electron transfer (SET) mechanism that quantitatively reduces the nitro group without cleaving the aryl chloride [1].

Isoalloxazine Assembly (HAT1 Inhibitors)

The resulting diamine is a critical precursor for synthesizing riboflavin analogs, specifically 7-chloro-8-ethyl-isoalloxazines. These tricyclic cores have been recently identified as highly potent small-molecule inhibitors of HAT1, an enzyme critical for chromatin assembly and cancer cell proliferation.

-

The Causality of Cyclization: The diamine is reacted with alloxan monohydrate in acetic acid. To drive this double condensation-cyclization, boric anhydride (B₂O₃) is added. Boric anhydride acts dually as a water scavenger—shifting the equilibrium toward the condensed product—and as a mild Lewis acid that activates the highly electrophilic carbonyls of alloxan, preventing its premature hydrolysis [1].

Diazotization and the Sandmeyer Reaction

The primary amine at the C1 position can be selectively transformed into a halide via diazotization, yielding 1,5-dichloro-2-ethyl-4-nitrobenzene (CAS 49709-30-0) [2].

-

The Causality of Temperature Control: The strong electron-withdrawing nature of the ortho-nitro group severely destabilizes the intermediate diazonium salt. If the reaction exceeds 5 °C, premature nitrogen evolution occurs, leading to the formation of unwanted phenolic byproducts. Subsequent treatment with Copper(I) chloride facilitates a radical-nucleophilic aromatic substitution (S_RN1) to install the second chlorine atom.

One-Pot Reductive Cyclization to Benzimidazoles

ortho-Nitroanilines are classic precursors to benzimidazoles. Modern green chemistry protocols allow for a one-pot reductive cyclization using orthoesters or aldehydes [3].

-

The Causality of the One-Pot System: By combining a heterogeneous catalyst (like Pd-Cu/γ-Al₂O₃) or a mild acid with a hydrogen source, the unstable ortho-phenylenediamine is generated in situ. It is immediately trapped by the electrophile (aldehyde or orthoester), bypassing the need to isolate the oxidation-prone diamine intermediate.

Visualizing the Synthetic Divergence

The following diagram maps the divergent synthetic pathways originating from the core 5-chloro-4-ethyl-2-nitroaniline scaffold.

Caption: Divergent synthetic pathways of 5-chloro-4-ethyl-2-nitroaniline into key chemical analogs.

Quantitative Data & Physicochemical Properties

To support formulation and analytical tracking, the physicochemical properties of the parent compound and its primary di-halogenated analog are summarized below.

Table 1: Physicochemical Properties of Key Analogs